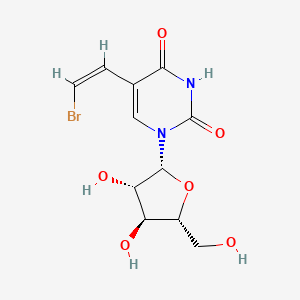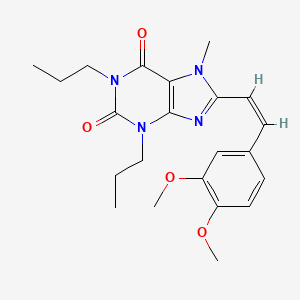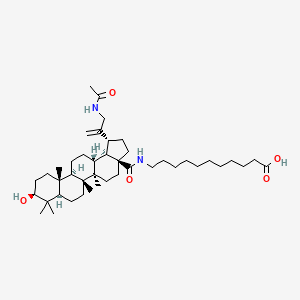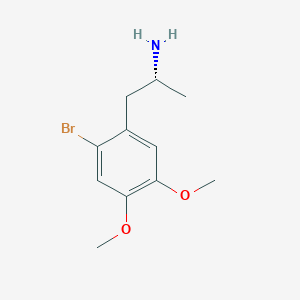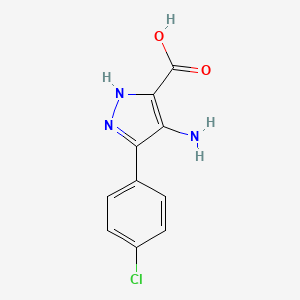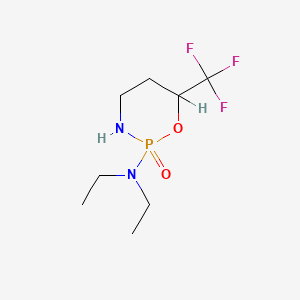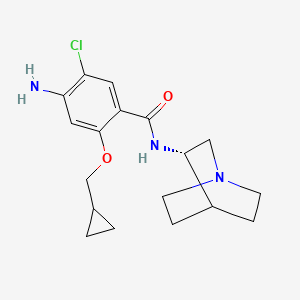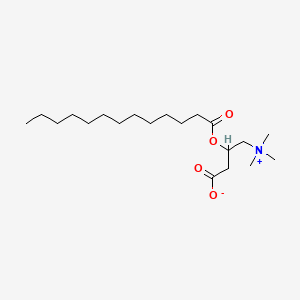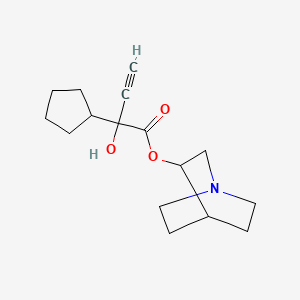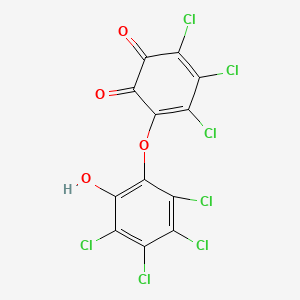
3,4,5-Trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)-o-benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)-o-benzoquinone is a complex organic compound characterized by multiple chlorine atoms and a hydroxyphenoxy group attached to a benzoquinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)-o-benzoquinone typically involves multiple steps, starting with the chlorination of hydroquinone derivatives. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride under controlled temperatures and pressures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)-o-benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher chlorinated quinones, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
3,4,5-Trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)-o-benzoquinone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4,5-Trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)-o-benzoquinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms and hydroxyphenoxy group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5-Trichloro-6-methylpyridazine
- 3,4,5-Trichloro-6-(trichloromethyl)pyridin-2-amine
- 3,3,4,5-Tetrachloro-3H-1,2-dithiole
Uniqueness
3,4,5-Trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)-o-benzoquinone is unique due to its specific arrangement of chlorine atoms and the presence of a hydroxyphenoxy group. This structural configuration imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
4784-49-0 |
|---|---|
Formule moléculaire |
C12HCl7O4 |
Poids moléculaire |
457.3 g/mol |
Nom IUPAC |
3,4,5-trichloro-6-(2,3,4,5-tetrachloro-6-hydroxyphenoxy)cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C12HCl7O4/c13-1-2(14)6(18)11(9(21)5(1)17)23-12-7(19)3(15)4(16)8(20)10(12)22/h21H |
Clé InChI |
QUBBZZGHKSOLTA-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=O)C2=O)Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


